Methyl 4-(benzylamino)benzoate chemical structure and properties
Methyl 4-(benzylamino)benzoate chemical structure and properties
The following technical guide provides an in-depth analysis of Methyl 4-(benzylamino)benzoate , a specific derivative of p-aminobenzoic acid (PABA). This guide is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and reactivity profiles.
Chemical Class: Secondary Aryl Amine / Benzoate Ester CAS Registry Number: 123876-56-2 Molecular Formula: C₁₅H₁₅NO₂[1][2][3]
Executive Summary
Methyl 4-(benzylamino)benzoate is a secondary amine intermediate derived from the reductive amination of methyl 4-aminobenzoate (benzocaine analog) and benzaldehyde.[2] Structurally, it serves as a lipophilic analog of PABA (para-aminobenzoic acid), a scaffold frequently utilized in the development of local anesthetics, UV filters, and folate antagonists. Its dual functionality—an electron-rich secondary amine and an electron-deficient ester—makes it a versatile "push-pull" system for studying nucleophilic substitutions and hydrolysis kinetics in medicinal chemistry.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The compound consists of a central benzoate core substituted at the para position with a benzylamino group. The benzyl moiety significantly increases lipophilicity (LogP) compared to the parent methyl 4-aminobenzoate, altering its bioavailability and solubility profiles in organic synthesis.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Note |
| IUPAC Name | Methyl 4-(benzylamino)benzoate | PubChem [1] |
| Molecular Weight | 241.29 g/mol | Calculated |
| Exact Mass | 241.1103 Da | High-Res MS |
| Physical State | Solid (Crystalline powder) | Analog comparison |
| Melting Point | Predicted:[2][3][4][5] 105–115 °C | Est. from methyl analog (96°C) [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |
| pKa (Amine) | ~2.5–3.0 | Conjugated aniline system |
| LogP | 3.0 (Predicted) | XLogP3 [1] |
Note on Melting Point: While the methyl-substituted analog (Methyl 4-(methylamino)benzoate) melts at 96-98°C [2], the addition of the benzyl group typically raises the melting point due to increased π-π stacking interactions.[2]
Structural Analysis & Spectroscopic Signatures[2][11]
The structure is characterized by two distinct aromatic systems linked by a methylene amine bridge.
Nuclear Magnetic Resonance (NMR) Profile
The ¹H NMR spectrum is distinct due to the shielding effects of the amine and the deshielding of the ester.
-
Benzene Ring A (Benzoate): Exhibits an AA'BB' system.[2] The protons ortho to the ester (H-2,6) appear downfield (~7.8–7.9 ppm), while those ortho to the amine (H-3,[2]5) are upfield (~6.5–6.6 ppm) due to resonance donation from the nitrogen lone pair.
-
Benzene Ring B (Benzyl): Appears as a multiplet ~7.3–7.4 ppm, typical of a monosubstituted benzene.
-
Methylene Bridge: A sharp doublet (if coupled to NH) or singlet around 4.3–4.4 ppm.[2]
-
Methyl Ester: A characteristic singlet at ~3.8 ppm.
Infrared (IR) Spectroscopy[2]
-
N-H Stretch: Single weak band ~3300–3400 cm⁻¹ (Secondary amine).[2]
-
C=O Stretch: Strong band ~1680–1700 cm⁻¹ (Conjugated ester).[2]
-
C-N Stretch: ~1270 cm⁻¹ (Aromatic amine).[2]
Synthesis Protocol: Reductive Amination
The most robust synthetic route is the Reductive Amination of methyl 4-aminobenzoate with benzaldehyde. This method is preferred over direct alkylation with benzyl bromide to avoid over-alkylation (formation of the tertiary amine).
Reaction Pathway
The reaction proceeds through a Schiff base (imine) intermediate, which is subsequently reduced.[6][7][8][9][10]
Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.[2]
Experimental Procedure (Bench Scale)
Reagents:
-
Methyl 4-aminobenzoate (1.0 eq)[2]
-
Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN)[2]
-
Catalyst: Acetic Acid (glacial, catalytic amount)
Protocol:
-
Imine Formation: In a round-bottom flask, dissolve Methyl 4-aminobenzoate (10 mmol) and Benzaldehyde (10 mmol) in dry Methanol (30 mL). Add 2-3 drops of glacial acetic acid to catalyze imine formation.[2]
-
Equilibration: Stir the mixture at room temperature for 2–4 hours. Monitoring by TLC should show the disappearance of the primary amine and the appearance of a new, less polar imine spot.
-
Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ (15 mmol) in small portions (Caution: Gas evolution).[2]
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 1–2 hours.
-
Quench & Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).[2]
Why this method? Direct alkylation using benzyl bromide often leads to the N,N-dibenzyl tertiary amine byproduct. The reductive route guarantees mono-substitution because the intermediate imine can only accept one hydride equivalent [3].
Reactivity & Applications
Methyl 4-(benzylamino)benzoate serves as a versatile scaffold in medicinal chemistry.[2]
Reactivity Flowchart
The compound possesses two reactive centers: the secondary amine (nucleophile) and the ester (electrophile).
Figure 2: Divergent synthetic pathways for library generation.[2]
Key Applications
-
UV Filter Development: Structural analogs of this compound (PABA esters) are historical UV-B blockers.[2] The benzyl group shifts the absorption maximum (
), allowing researchers to tune UV protection properties [4]. -
Anesthetic Analogs: As a derivative of benzocaine (ethyl 4-aminobenzoate), this compound is used in structure-activity relationship (SAR) studies to determine how N-substitution affects sodium channel blocking activity.[2]
-
Fluorescent Probes: The "push-pull" electronic system (donor amine, acceptor ester) creates intramolecular charge transfer (ICT) states, making it a candidate for solvatochromic dye research.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[2]
-
Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. The secondary amine is prone to slow oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term stability.[2]
References
-
National Center for Biotechnology Information.[2] (2025).[2][3] PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]
-
Master Organic Chemistry.[2] (2017).[2][6][8] Reductive Amination. Retrieved from [Link]
Sources
- 1. Methyl 4-(Benzylamino)benzoate|CAS 123876-56-2 [benchchem.com]
- 2. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. redalyc.org [redalyc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
